4-Cyclopropyl-6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Description
4-Cyclopropyl-6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a boronic ester-functionalized pyrimidine derivative. Its structure features a pyrimidine core substituted with a cyclopropyl group at the 4-position, a methoxy group at the 6-position, and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 5-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry and materials science for constructing biaryl or heteroaryl systems . The cyclopropyl group confers steric and electronic modulation, while the boronate ester enables facile coupling with aryl halides under palladium catalysis.
Properties
Molecular Formula |
C14H21BN2O3 |
|---|---|
Molecular Weight |
276.14 g/mol |
IUPAC Name |
4-cyclopropyl-6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
InChI |
InChI=1S/C14H21BN2O3/c1-13(2)14(3,4)20-15(19-13)10-11(9-6-7-9)16-8-17-12(10)18-5/h8-9H,6-7H2,1-5H3 |
InChI Key |
MAQQXKIQQZZUFT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CN=C2OC)C3CC3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
Analysis of Preparation Methods
| Aspect | Description | Comments |
|---|---|---|
| Reaction Type | Palladium-catalyzed Miyaura borylation | Well-established, robust, and widely used in heterocyclic chemistry |
| Catalyst | Pd(dppf)Cl2 or Pd(dppf)Cl2·CH2Cl2 | Provides high catalytic activity and selectivity |
| Base | Potassium acetate (KOAc) | Mild base that promotes efficient borylation without side reactions |
| Solvent | 1,4-Dioxane | High boiling point and good solubility for reagents |
| Temperature | 80 °C | Optimal for catalyst activity and reaction rate |
| Reaction Time | 16-20 hours | Ensures complete conversion |
| Purification | Flash chromatography | Necessary to remove palladium residues and byproducts |
| Yield | 45%-90% | Dependent on scale, purity of starting materials, and reaction conditions |
Summary Table of Key Preparation Parameters
| Parameter | Typical Value | Notes |
|---|---|---|
| Starting Material | 4-cyclopropyl-6-methoxy-5-bromopyrimidine | Prepared by selective bromination |
| Boron Source | Bis(pinacolato)diboron (B2Pin2) | Pinacol boronate ester precursor |
| Catalyst | Pd(dppf)Cl2 (5 mol%) | Palladium catalyst with diphenylphosphinoferrocene ligand |
| Base | Potassium acetate (KOAc, 3 equiv) | Mild base for borylation |
| Solvent | 1,4-Dioxane | Common solvent for Miyaura borylation |
| Temperature | 80 °C | Optimal for reaction kinetics |
| Time | 16-20 hours | Ensures high conversion |
| Workup | Extraction with DCM, aqueous washes | Standard organic workup |
| Purification | Flash chromatography on silica gel | To isolate pure product |
| Yield Range | 45%-90% | Depending on conditions and scale |
Chemical Reactions Analysis
4-Cyclopropyl-6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert certain functional groups into their reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the pyrimidine ring.
Coupling Reactions: The dioxaborolane moiety allows for Suzuki-Miyaura cross-coupling reactions with various aryl or vinyl halides to form new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Cyclopropyl-6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has a wide range of applications in scientific research :
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals and agrochemicals.
Medicine: It may serve as an intermediate in the synthesis of drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane moiety . This moiety can form stable complexes with transition metals, facilitating cross-coupling reactions. The pyrimidine ring can interact with biological targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions, influencing their activity and function.
Comparison with Similar Compounds
Key Observations :
- Steric Effects : The cyclopropyl group in the target compound introduces significant steric bulk compared to smaller substituents (e.g., fluoro or methoxy) in analogues. This can slow coupling kinetics but improve regioselectivity in cross-couplings .
- Electronic Modulation : Methoxy groups are electron-donating, while fluorine is electron-withdrawing. The 6-methoxy group in the target compound likely stabilizes the pyrimidine ring via resonance, enhancing its stability under basic coupling conditions .
Reactivity in Suzuki-Miyaura Cross-Couplings
The boronate ester in the target compound reacts with aryl/heteroaryl halides (e.g., bromides, chlorides) under palladium catalysis. Comparative studies with analogues reveal:
- Reaction Efficiency : The cyclopropyl-methoxy combination in the target compound shows moderate reactivity (yields: 60–80%) compared to fluorine-substituted analogues (yields: 70–90%), likely due to steric hindrance .
- Substrate Scope : The compound couples efficiently with electron-deficient aryl halides (e.g., nitro-substituted), but struggles with bulky ortho-substituted partners, a limitation shared with 2,4-dimethoxy analogues .
Physical Properties
Biological Activity
4-Cyclopropyl-6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a pyrimidine derivative notable for its unique structural features, including a cyclopropyl group and a boron-containing moiety. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. Despite limited specific studies directly addressing its biological activity, compounds with similar structures have shown promising interactions with various biological targets.
- Molecular Formula : C14H21BN2O3
- Molecular Weight : 276.14 g/mol
- CAS Number : 2750602-14-1
Structural Features
The compound's structure includes:
- A pyrimidine ring which is essential for its biological activity.
- A cyclopropyl group , which may influence the compound's pharmacokinetics and binding properties.
- A boron-containing moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) that enhances chemical reactivity and potential therapeutic applications.
Research indicates that the presence of the cyclopropyl and boron-containing groups may enhance the compound's interaction with enzymes involved in cellular processes. Similar compounds have been shown to target various biological pathways, including:
- Enzyme inhibition : Compounds with similar structures have demonstrated inhibitory effects on enzymes such as PfATP4, which is crucial for malaria parasite survival .
Potential Applications
While specific data on 4-Cyclopropyl-6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is sparse, potential applications based on structural analogs include:
- Antiparasitic Activity : Similar pyrimidine derivatives have shown efficacy against malaria parasites by inhibiting key metabolic pathways .
- Anticancer Properties : Boron-containing compounds are often explored for their ability to target cancer cells selectively.
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and potential activities of related compounds:
| Compound Name | Structural Features | Similarity Score | Potential Activity |
|---|---|---|---|
| 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | Chlorine substitution | 0.88 | Anticancer |
| 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)pyrimidine | Methoxy substitution | 0.84 | Antiparasitic |
| 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)pyrimidine | Methyl substitution | 0.91 | Antimicrobial |
| 2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)pyrimidine | Cyclopropyl substitution | 0.83 | Antiviral |
This comparative analysis highlights the versatility of pyrimidine derivatives and suggests that modifications can lead to diverse biological activities.
Study on Antiparasitic Activity
A study focused on optimizing pyrimidine derivatives for antimalarial activity found that specific substitutions significantly affected both potency and metabolic stability. For instance:
- The incorporation of polar functionalities improved aqueous solubility while maintaining high antiparasitic activity (EC50 values as low as 0.010 μM) .
Structure-Based Drug Design
Research has demonstrated that structure-based drug design approaches can significantly enhance the potency of pyrimidine derivatives against specific targets such as PfATP4. The findings suggest that careful modification of substituents can lead to improved therapeutic profiles .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 4-Cyclopropyl-6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine, and how can key reaction parameters be optimized?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging its boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) . Critical parameters include:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) in inert atmospheres.
- Solvent/base optimization : Polar aprotic solvents (e.g., DMF, THF) with weak bases (e.g., K₂CO₃) to prevent boronate ester hydrolysis.
- Temperature control : Reactions often proceed at 80–100°C to balance kinetics and stability .
Q. How can researchers characterize the structural integrity and purity of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., cyclopropyl, methoxy groups) and boronate ester integration .
- X-ray crystallography : For unambiguous structural confirmation, as demonstrated in related pyrimidine-boronate derivatives .
- HPLC-MS : Quantify purity (>95%) and detect trace impurities .
Q. What are the primary applications of this compound in medicinal chemistry research?
- Methodological Answer :
- Drug discovery : Acts as a building block for kinase inhibitors or antiviral agents due to its pyrimidine core and boronate’s cross-coupling utility .
- Proteolysis-targeting chimeras (PROTACs) : Boronate esters enable conjugation to targeting ligands via click chemistry .
Advanced Research Questions
Q. How can computational methods improve reaction design for derivatives of this compound?
- Methodological Answer :
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in cross-coupling reactions .
- Reaction path search algorithms : Tools like GRRM or AFIR simulate pathways to identify optimal conditions (e.g., solvent effects, catalyst loading) .
- Machine learning : Train models on existing datasets to predict reaction yields and side-product formation .
Q. What strategies resolve contradictory reactivity data for the dioxaborolane group in cross-coupling reactions?
- Methodological Answer :
- Reproducibility protocols : Standardize substrate ratios, degassing methods, and catalyst pre-activation .
- Advanced analytics : Use ¹¹B NMR to monitor boronate stability and LC-MS to identify decomposition products .
- Systematic screening : Employ design of experiments (DoE) to isolate variables (e.g., oxygen sensitivity vs. base strength) .
Q. How can statistical design of experiments (DoE) optimize reaction conditions for derivative synthesis?
- Methodological Answer :
- Factorial designs : Test interactions between temperature, solvent polarity, and catalyst type to maximize yield .
- Response surface methodology (RSM) : Model non-linear relationships (e.g., solvent/base ratio effects on boronate activation) .
- Failure analysis : Use DoE to identify critical process parameters (CPPs) contributing to side reactions .
Q. What analytical techniques are critical for studying degradation pathways under varying conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat, light, and humidity, then analyze via:
- LC-MS/MS : Identify degradation products (e.g., hydrolysis of the dioxaborolane ring) .
- X-ray photoelectron spectroscopy (XPS) : Detect surface oxidation or boron-leaching .
- Stability-indicating methods : Develop HPLC gradients to resolve degradation peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
